(3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol
Description
(3-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-4-yl)methanol is a pyrazole-based compound characterized by a 4-methoxyphenyl group at position 3, a p-tolyl (4-methylphenyl) group at position 1, and a hydroxymethyl (-CH2OH) substituent at position 4 of the pyrazole ring.
Pyrazole derivatives are widely studied for their diverse pharmacological applications, including anti-inflammatory, antioxidant, and anticancer activities.
Structure
3D Structure
Properties
CAS No. |
618383-19-0 |
|---|---|
Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C18H18N2O2/c1-13-3-7-16(8-4-13)20-11-15(12-21)18(19-20)14-5-9-17(22-2)10-6-14/h3-11,21H,12H2,1-2H3 |
InChI Key |
DLEIUQUGCGOWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC)CO |
Origin of Product |
United States |
Preparation Methods
Key Steps:
-
Hydrazone Formation :
-
Cyclization :
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is critical for introducing the aldehyde group at the pyrazole’s 4-position.
Procedure:
-
Reagent Preparation : DMF and POCl₃ are mixed at 0°C to generate the chloroiminium ion.
-
Formylation : The hydrazone intermediate is treated with the Vilsmeier reagent at 60–65°C for 3–5 hours, yielding the 4-formylpyrazole.
Reduction of 4-Formylpyrazole to Methanol
The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Optimization:
-
NaBH₄ in Methanol :
-
LiAlH₄ in THF :
Alternative Synthetic Routes
Microwave-Assisted Synthesis
-
Advantages : Reduced reaction time (20–30 minutes vs. 5 hours).
-
Procedure : Hydrazone and Vilsmeier reagent are irradiated at 100°C, achieving 70–78% yield.
One-Pot Cascade Reactions
-
Copper-catalyzed reactions between saturated ketones and hydrazones enable direct synthesis of 4-acylpyrazoles, which can be reduced to the target alcohol.
-
Catalyst : CuI (10 mol%).
Comparative Analysis of Methods
Mechanistic Insights
-
Cyclocondensation : The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by dehydration to form the pyrazole ring.
-
Formylation : The Vilsmeier reagent generates an electrophilic chloroiminium ion, which attacks the hydrazone’s α-carbon, leading to cyclization and formylation.
-
Reduction : Borohydride transfers a hydride ion to the aldehyde, forming the primary alcohol.
Challenges and Optimization
Chemical Reactions Analysis
a) Hydrazone Formation
A common approach involves the reaction of aryl hydrazines with aldehydes. For example:
-
Reagents : Methoxyphenyl hydrazine, 1,3-diphenylpyrazol-4-carboxaldehyde, methanol, acetic acid.
-
Conditions : Reflux for 3 hours.
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Hydrazone formation | Aryl hydrazine, aldehyde | Methanol, reflux, 3 h | ~70% |
b) Pd-Catalyzed Coupling
Cascade reactions using palladium catalysts enable efficient synthesis:
-
Reagents : Propargyl sulfonyl hydrazine, iodobenzonitrile, Pd(PPh₃)₂Cl₂, CuI.
-
Conditions : DMF/NEt3 (1:1), 80°C.
Key Chemical Reactions
The compound’s functional groups (methoxy, pyrazole ring, alcohol) enable diverse transformations:
a) Oxidation and Reduction
-
Oxidation : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) converts the alcohol to a ketone or aldehyde.
-
Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols.
| Reaction Type | Reagent | Product |
|---|---|---|
| Oxidation | KMnO₄ | Ketone/aldehyde |
| Reduction | NaBH₄ | Alcohol derivatives |
b) Substitution Reactions
-
Electrophilic Substitution : Halogenation (e.g., NBS) targets aromatic rings.
-
Nucleophilic Substitution : Amines or thiols replace leaving groups .
c) Condensation Reactions
Mechanochemical methods form hydrazones or methanimines under grinding conditions .
Structural and Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₃ |
| Molecular Weight | 284.32 g/mol |
| Melting Point | ~70°C |
This compound’s reactivity underscores its potential in medicinal chemistry and materials science, with synthesis methods and reaction pathways informed by pyrazole chemistry principles.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazole derivatives, including (3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol. Molecular docking simulations suggest that these compounds can effectively inhibit oxidative stress and inflammation pathways, making them candidates for therapeutic agents in conditions such as arthritis and cardiovascular diseases .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, a study demonstrated that this compound could induce apoptosis in cancer cells through the modulation of key signaling pathways. This compound was found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer .
Material Science Applications
Nonlinear Optical Properties
The nonlinear optical properties of this compound have been investigated for potential applications in photonic devices. Computational studies reveal that this compound exhibits promising second-order nonlinear optical responses, making it suitable for applications in optical switches and frequency converters .
Agricultural Applications
Pesticidal Activity
The compound has shown potential as a pesticide. Studies indicate that pyrazole derivatives can act as effective insecticides against agricultural pests. The mechanism involves disruption of the nervous system of target insects, leading to paralysis and death. Field trials have demonstrated the efficacy of formulations containing this compound in controlling pest populations without significant toxicity to non-target organisms .
Table 2: Nonlinear Optical Properties
| Property | Value |
|---|---|
| Second-order susceptibility | = 5.0 pm/V |
| Transparency range | 400 - 800 nm |
| Thermal stability | Up to 200°C |
Mechanism of Action
- Mequinol’s mechanism of action involves inhibiting SOCE channels, which regulate cellular calcium levels. It affects processes like cell proliferation, differentiation, and gene expression .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their functional differences:
Key Observations :
- Methoxy vs.
- p-Tolyl vs. Phenyl : The p-tolyl group (4-MePh) in the target compound may enhance metabolic stability compared to phenyl, as methyl groups can block oxidative metabolism .
- Hydroxymethyl vs. Aldehyde : The hydroxymethyl (-CH2OH) group in the target compound offers hydrogen-bonding capability, unlike the aldehyde (-CHO) in the analogue from , which may limit its bioavailability due to reactivity.
Physicochemical Properties
Biological Activity
(3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are a class of compounds known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this specific compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H18N2O
- Molecular Weight : 270.34 g/mol
- CAS Number : 36640-42-3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a related pyrazole compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells .
- The mechanism of action often involves the induction of apoptosis and cell cycle arrest, as evidenced by increased caspase-3 activity in treated cells .
-
Anti-inflammatory Properties :
- Pyrazole derivatives are also noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .
- The inhibition of cyclooxygenase (COX) enzymes has been a focal point in understanding the anti-inflammatory mechanisms of pyrazoles, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity :
Case Study 1: Anticancer Efficacy
In a study published by ACS Medicinal Chemistry Letters, researchers evaluated the anticancer efficacy of various pyrazole derivatives, including those similar to this compound. The results indicated a dose-dependent inhibition of cell viability in multiple cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative tested .
Case Study 2: Inflammation Models
A recent investigation into the anti-inflammatory effects of pyrazole derivatives involved in vivo models where the compounds were administered to mice subjected to induced inflammation. The results showed a significant reduction in edema and inflammatory markers in treated groups compared to controls, highlighting the therapeutic potential of these compounds in managing inflammatory disorders .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a multi-step process starting from substituted acetophenones. Bromination of 4-methoxyacetophenone generates α-bromo ketones, followed by cyanation to yield 3-(4-methoxyphenyl)-3-oxopropanenitrile. Cyclization with phenylhydrazine in refluxing ethanol produces the pyrazole core. The final hydroxymethyl group is introduced via reduction or aldehyde functionalization (e.g., using DMF/POCl3 followed by reduction) . Optimization involves adjusting solvent systems (e.g., ethanol/acetic acid mixtures), reaction times (≥6 hours for cyclization), and catalyst selection.
Q. How can purity and structural integrity be validated during synthesis?
- Methodology : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) monitors reaction progress. Recrystallization in ethanol or ether removes impurities. Structural confirmation requires (e.g., methoxy proton at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–8.0 ppm) and mass spectrometry (m/z consistent with molecular weight). Single-crystal X-ray diffraction (SC-XRD) resolves ambiguities in regiochemistry .
Q. What are the key spectral characteristics for distinguishing this compound from analogs?
- Methodology : IR spectroscopy identifies the hydroxyl stretch (~3200–3400 cm) and methoxy C–O stretch (~1250 cm). distinguishes the hydroxymethyl carbon (δ 60–65 ppm) and pyrazole carbons (δ 105–150 ppm). SC-XRD provides definitive bond lengths (e.g., C–O ≈ 1.36 Å) and dihedral angles between aromatic rings (e.g., 16–52°) .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported dihedral angles of pyrazole derivatives?
- Methodology : SC-XRD using SHELXL refines crystal structures by analyzing torsion angles and hydrogen-bonding networks (e.g., O–H···N interactions). For example, dihedral angles between the pyrazole ring and methoxyphenyl group (16.83°) versus the hydroxyphenyl ring (51.68°) indicate steric or electronic influences. Discrepancies across studies may arise from substituent effects or packing forces, requiring comparative analysis of isostructural analogs .
Q. What strategies mitigate low yields (<50%) in pyrazole cyclization steps?
- Methodology : Low yields often stem from competing side reactions (e.g., over-oxidation). Optimize by:
- Temperature control : Reflux in ethanol at 78°C minimizes byproducts.
- Catalyst screening : Acidic conditions (glacial acetic acid) enhance cyclization efficiency.
- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) isolates the target compound. reports a 45% yield via this approach, while achieves 70% using DMF/POCl3 for aldehyde intermediates .
Q. How can in vitro bioactivity assays be designed to evaluate anticancer potential?
- Methodology : Screen against cancer cell lines (e.g., P19 embryonal carcinoma) using dose-response curves (1 µM–10 mM). Assess viability via MTT assays and compare to controls (e.g., doxorubicin). Structure-activity relationship (SAR) studies modify the methoxyphenyl or hydroxymethyl groups to enhance potency. Molecular docking predicts interactions with targets like GSK-3β or tubulin .
Q. What computational tools predict the compound’s interaction with anti-inflammatory targets?
- Methodology : Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations model binding to cyclooxygenase-2 (COX-2) or NF-κB. Validate predictions with in vivo assays (e.g., carrageenan-induced paw edema) and compare to reference drugs (e.g., indomethacin) .
Data Contradiction Analysis
Q. Why do reported melting points vary across structurally similar pyrazole derivatives?
- Analysis : Polymorphism or impurities can alter melting points. For instance, reports a melting point of 449 K for a hydroxyphenyl analog, while notes 130°C (403 K) for a carbaldehyde precursor. SC-XRD confirms whether differences stem from crystal packing (e.g., hydrogen-bonding networks) versus structural variations .
Methodological Tables
| Parameter | Typical Range | Key Evidence |
|---|---|---|
| Cyclization Yield | 45–70% | |
| Dihedral Angle (Pyrazole vs. Methoxyphenyl) | 16.83° | |
| (Methoxy) | δ 3.8–4.0 ppm | |
| Anticancer Activity (IC) | 1 µM–400 nM (varies by cell line) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
